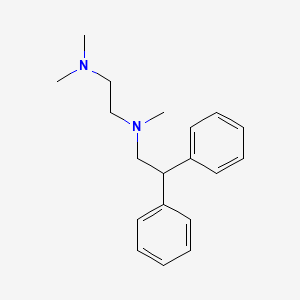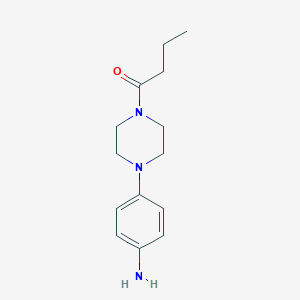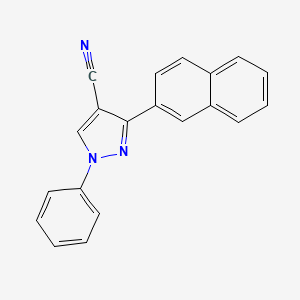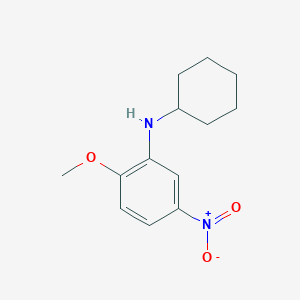
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBTA and has been synthesized using several methods.
Mécanisme D'action
The exact mechanism of action of MBTA is not yet fully understood. However, it has been suggested that MBTA may exert its antitumor and antiproliferative activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that MBTA may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MBTA has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. MBTA has also been found to inhibit the growth of bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of MBTA.
Avantages Et Limitations Des Expériences En Laboratoire
MBTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and antimicrobial activity. However, one of the limitations of MBTA is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MBTA. One of the most promising directions is the development of MBTA-based drugs for the treatment of cancer and microbial infections. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of MBTA. Additionally, the synthesis of derivatives of MBTA may lead to the development of compounds with improved activity and solubility.
Méthodes De Synthèse
MBTA can be synthesized using several methods. One of the most commonly used methods involves the reaction of 2-thiopheneacetic acid with thionyl chloride to form 2-thiopheneacetyl chloride. This is then reacted with 4-methyl-2-aminobenzothiazole to form MBTA.
Applications De Recherche Scientifique
MBTA has been extensively studied for its potential applications in various fields. One of the most promising applications of MBTA is in the field of medicine. It has been found to exhibit antitumor and antiproliferative activity against several cancer cell lines. MBTA has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-4-2-6-11-13(9)16-14(19-11)15-12(17)8-10-5-3-7-18-10/h2-7H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKRIGKNGYMWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)



![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)



![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)
